molecular formula C12H18O B13253754 1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde

1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13253754
M. Wt: 178.27 g/mol
InChI Key: MFLZWYFUQJFHEZ-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a but-2-yn-1-yl group and a carbaldehyde group

Preparation Methods

The synthesis of 1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-methylcyclohexanone with but-2-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles under appropriate conditions.

    Addition: The triple bond in the but-2-yn-1-yl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or haloalkenes, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted alkenes.

Scientific Research Applications

1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The but-2-yn-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carbaldehyde include:

    1-(But-2-yn-1-yl)-4-methylcyclohexanol: Differing by the presence of a hydroxyl group instead of an aldehyde.

    1-(But-2-yn-1-yl)-4-methylcyclohexane-1-carboxylic acid: Differing by the presence of a carboxylic acid group instead of an aldehyde.

    1-(But-2-yn-1-yl)-4-methylcyclohexane-1-amine: Differing by the presence of an amine group instead of an aldehyde.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-but-2-ynyl-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c1-3-4-7-12(10-13)8-5-11(2)6-9-12/h10-11H,5-9H2,1-2H3

InChI Key

MFLZWYFUQJFHEZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCC(CC1)C)C=O

Origin of Product

United States

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